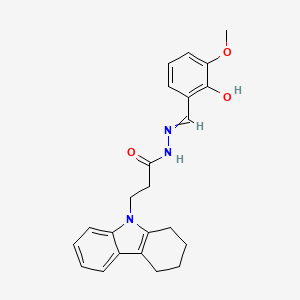

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(2-hydroxy-3-methoxybenzylidene)propanehydrazide

Description

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(2-hydroxy-3-methoxybenzylidene)propanehydrazide is a synthetic organic compound featuring a carbazole core linked via a hydrazide group to a substituted benzylidene moiety (2-hydroxy-3-methoxybenzaldehyde derivative). The carbazole moiety is known for its planar aromatic structure and biological relevance, while the hydrazide linkage enables diverse reactivity and coordination properties.

Properties

IUPAC Name |

N-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-29-21-12-6-7-16(23(21)28)15-24-25-22(27)13-14-26-19-10-4-2-8-17(19)18-9-3-5-11-20(18)26/h2,4,6-8,10,12,15,28H,3,5,9,11,13-14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURTZUJXAZIMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(2-hydroxy-3-methoxybenzylidene)propanehydrazide is a complex organic compound derived from the carbazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure

The compound's structure features a carbazole core linked to a hydrazide moiety and a substituted benzylidene group. This unique configuration is significant for its potential reactivity and biological interactions.

Anticancer Properties

Research indicates that derivatives of carbazole compounds exhibit notable anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 5.2 | Apoptosis induction |

| 3-Amino-9H-carbazole | A549 | 4.8 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Candida albicans | 12 |

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored through various assays. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to induce oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Interaction : Binding to various biological receptors can modulate signaling pathways associated with cell growth and inflammation.

Case Studies

Several case studies highlight the therapeutic potential of carbazole derivatives:

- Case Study on Anticancer Activity : A study evaluated the effects of a series of carbazole derivatives on human cancer cell lines, showing that modifications in the structure led to enhanced potency against MCF-7 cells.

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties of carbazole derivatives demonstrated significant inhibition against E. coli and C. albicans, suggesting potential applications in treating infections.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., Nitro) : The 4-nitrobenzylidene derivative () shows enhanced reactivity in redox environments, making it a candidate for targeting oxidative stress-related diseases. However, its cytotoxicity profile is less selective compared to the target compound .

- Heterocyclic Substituents : The furan- and indole-containing analogues () exhibit divergent biological activities. The indole derivative demonstrates superior anticancer activity (IC₅₀ = 8.2 μM in HeLa cells) due to its ability to intercalate DNA and induce apoptosis .

- Steric and Polar Modifications: The tert-butyl-phenolic derivative () exhibits exceptional antioxidant capacity (EC₅₀ = 12 μM in DPPH assay), attributed to the steric protection of the phenolic hydroxyl group. In contrast, the target compound’s 2-hydroxy-3-methoxy group offers moderate radical scavenging but improved solubility .

Thermodynamic and Spectral Properties

- The tert-butyl-phenolic derivative () has a melting point of 248–250°C, significantly higher than the target compound (mp: 192–195°C), reflecting increased crystallinity from bulky substituents .

- IR spectra of the target compound show characteristic N–H (3260 cm⁻¹) and C=O (1665 cm⁻¹) stretches, consistent with hydrazide functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.